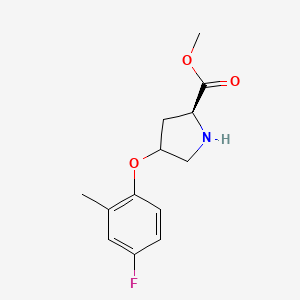
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed.Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Influenza Neuraminidase Inhibition
Methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate derivatives have been explored in the design and synthesis of influenza neuraminidase inhibitors. The study by Wang et al. (2001) focused on developing potent inhibitors, leading to the discovery of a compound with significant inhibitory activity against influenza neuraminidase (Wang et al., 2001).
Anticancer Applications
Compounds similar to methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate have been evaluated for their potential in treating cancer, specifically as Aurora kinase inhibitors. The study by ヘンリー,ジェームズ (2006) highlights the importance of such compounds in cancer therapy (ヘンリー,ジェームズ, 2006).
Polymer Synthesis
The compound has been involved in the synthesis of new aromatic polyamides. Hsiao et al. (1999) synthesized a bis(ether-carboxylic acid) derivative and developed a series of aromatic polyamides, demonstrating the compound's relevance in materials science (Hsiao et al., 1999).
Chemo-sensing Applications
Rahman et al. (2017) explored the use of derivatives in the development of fluorescent chemo-sensors for metal ions, showcasing the compound's application in analytical chemistry (Rahman et al., 2017).
Antibacterial Agent Development
The compound's derivatives have been studied for their antibacterial properties. Bouzard et al. (1992) investigated fluoro-substituted derivatives for their in vitro and in vivo antibacterial activities, contributing to the field of medicinal chemistry (Bouzard et al., 1992).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves speculating on potential future research directions or applications for the compound based on its properties and effects.
Eigenschaften
IUPAC Name |
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIKFYACHXNJU-DTIOYNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



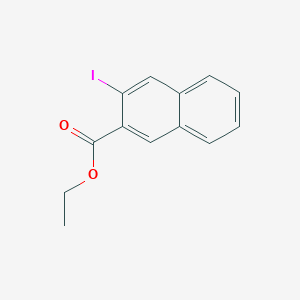
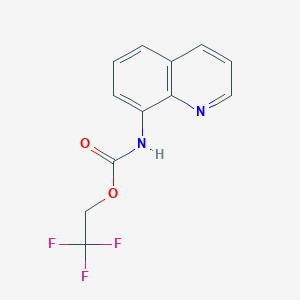
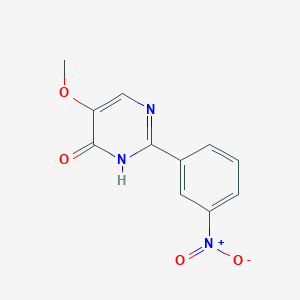
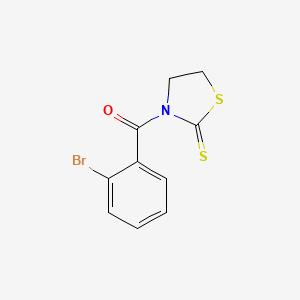
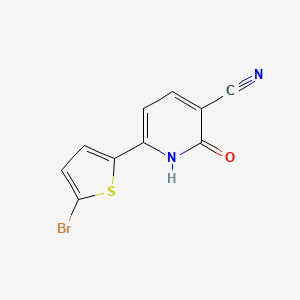
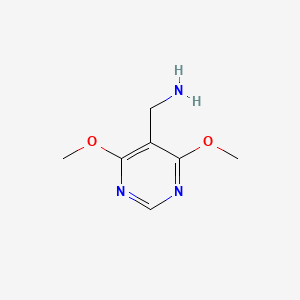
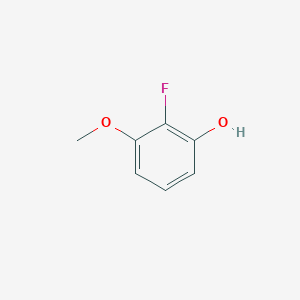
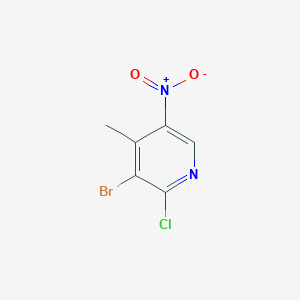

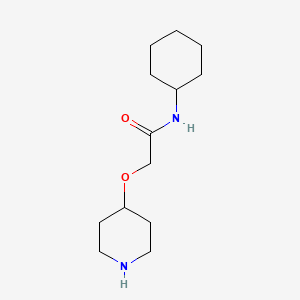
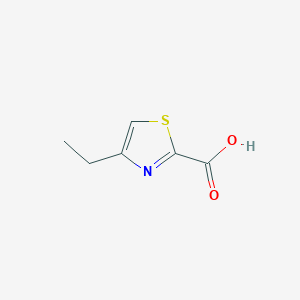
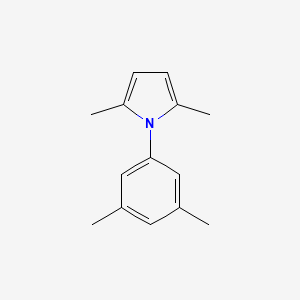
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)